molecular formula C9H7BrClF3 B2506014 4-(1-Bromoethyl)-1-chloro-2-(trifluoromethyl)benzene CAS No. 1618088-71-3

4-(1-Bromoethyl)-1-chloro-2-(trifluoromethyl)benzene

Cat. No. B2506014
CAS RN: 1618088-71-3
M. Wt: 287.5
InChI Key: LEIDSVUSHGVFDY-UHFFFAOYSA-N
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Description

The compound "4-(1-Bromoethyl)-1-chloro-2-(trifluoromethyl)benzene" is a halogenated aromatic molecule that contains bromo, chloro, and trifluoromethyl substituents on a benzene ring. This compound is of interest due to its potential as a versatile starting material for organometallic synthesis, as well as its relevance in the study of polymorphism, crystal structures, and chemical reactivity.

Synthesis Analysis

The synthesis of related bromo- and chloro-substituted benzene compounds has been explored in various studies. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene was prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media, which suggests a potential pathway for the synthesis of the compound . Additionally, the synthesis of 4-Bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene from 1-chloro-4-(chloromethyl)benzene indicates the feasibility of introducing both bromoethyl and chloro groups onto a benzene ring .

Molecular Structure Analysis

The molecular structure of bromo- and chloro-substituted benzenes has been characterized using various techniques, including X-ray crystallography. For example, the crystal structure of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue revealed significant twisting between the benzene rings in the bromo compound, which could imply similar structural characteristics for "4-(1-Bromoethyl)-1-chloro-2-(trifluoromethyl)benzene" . The analysis of polymorphism in 1,3,5-tris(4-chlorobenzoyl)benzene also provides insights into the potential solid-state behavior of halogenated benzene derivatives .

Chemical Reactions Analysis

The reactivity of bromo- and chloro-substituted benzenes has been studied extensively. The versatile reactivity of 1-Bromo-3,5-bis(trifluoromethyl)benzene with organometallic intermediates such as phenylmagnesium, phenyllithium, and phenylcopper suggests that "4-(1-Bromoethyl)-1-chloro-2-(trifluoromethyl)benzene" could also undergo similar organometallic reactions . Furthermore, the preparation of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide from related bromo- and chloro-substituted benzenes indicates the potential for the compound to participate in complex synthetic routes .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives can be inferred from related compounds. The fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene, for example, suggest that "4-(1-Bromoethyl)-1-chloro-2-(trifluoromethyl)benzene" may also exhibit interesting photoluminescence characteristics . The thermochemical properties of polymorphs of 1,3,5-tris(4-chlorobenzoyl)benzene, as examined using differential scanning calorimetry, provide a basis for understanding the thermal behavior of similar compounds .

Scientific Research Applications

Applications in Polymer Synthesis

The compound 4-(1-Bromoethyl)-1-chloro-2-(trifluoromethyl)benzene has been utilized in the synthesis of novel fluorine-containing polyetherimide. This process involves reactions that lead to the formation of intermediate compounds, which are then used to produce polyetherimide with distinct properties. The characterization of these materials is typically performed using technologies like Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) (Yu Xin-hai, 2010).

Use in Organic Synthesis

This compound is also significant in the field of organic synthesis, particularly in the preparation of various derivatives. For instance, it has been involved in multi-step synthesis processes where it undergoes reactions like elimination, reduction, bromination, and more. The products of these reactions have been further used to synthesize novel compounds like non-peptide CCR5 antagonists. The structural characterization of these products is a crucial step, often involving techniques such as NMR, MS, and IR (Cheng De-ju, 2014).

In Fluorine Chemistry

The compound plays a role in the addition reactions in fluorine chemistry. It has been used in reactions that lead to the formation of dienes with terminal trifluoromethyl groups. These dienes exhibit high reactivity and are used in further chemical transformations, like Diels-Alder condensation, to produce fluorinated compounds with potential applications (J. Ignatowska & W. Dmowski, 2006).

Safety and Hazards

The safety and hazards of a compound depend on its specific physical and chemical properties. Some benzene derivatives can be harmful if swallowed and may cause eye irritation . They may also be hazardous to the aquatic environment .

properties

IUPAC Name

4-(1-bromoethyl)-1-chloro-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClF3/c1-5(10)6-2-3-8(11)7(4-6)9(12,13)14/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIDSVUSHGVFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Bromoethyl)-1-chloro-2-(trifluoromethyl)benzene

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